![molecular formula C33H47NO B10782548 (9E,12E)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide](/img/structure/B10782548.png)
(9E,12E)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9E,12E)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide is a synthetic organic compound characterized by its unique structure, which includes a long hydrocarbon chain with conjugated double bonds and an amide functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9E,12E)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include octadeca-9,12-dienoic acid and 2-(4-methylphenyl)-1-phenylethylamine.
Amidation Reaction: The octadeca-9,12-dienoic acid is reacted with 2-(4-methylphenyl)-1-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
(9E,12E)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing the amide group.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for electrophilic aromatic substitution.
Major Products
Oxidation: Epoxides or diols.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives.
科学研究应用
(9E,12E)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (9E,12E)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
相似化合物的比较
Similar Compounds
(9E,12E)-9,12-Octadecadienamide: Shares a similar hydrocarbon chain but lacks the substituted phenylethyl group.
(9E,12E)-Methyl octadeca-9,12-dienoate: Similar structure but with an ester functional group instead of an amide.
Uniqueness
(9E,12E)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide is unique due to the presence of the substituted phenylethyl group, which can impart distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C33H47NO |
|---|---|
分子量 |
473.7 g/mol |
IUPAC 名称 |
(9E,12E)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C33H47NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-33(35)34-32(31-21-18-17-19-22-31)28-30-26-24-29(2)25-27-30/h7-8,10-11,17-19,21-22,24-27,32H,3-6,9,12-16,20,23,28H2,1-2H3,(H,34,35)/b8-7+,11-10+ |
InChI 键 |
GSPPFJJUCULBDC-ZDVGBALWSA-N |
手性 SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2 |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide](/img/structure/B10782466.png)
![(9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide](/img/structure/B10782472.png)
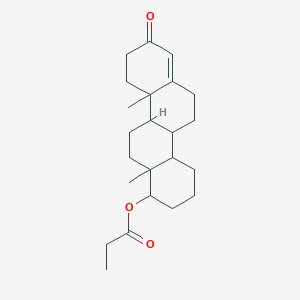
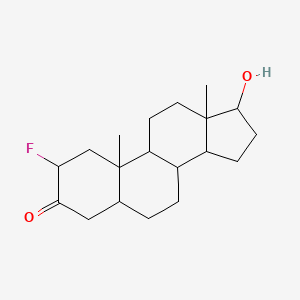
![[(2S,3R)-2-[(2S,3R)-3-methyloxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B10782497.png)
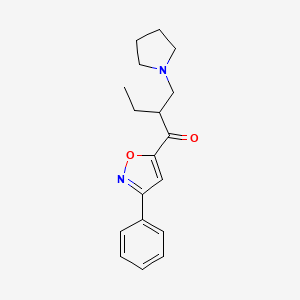
![2-[[4-[[3-Methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetic acid](/img/structure/B10782514.png)
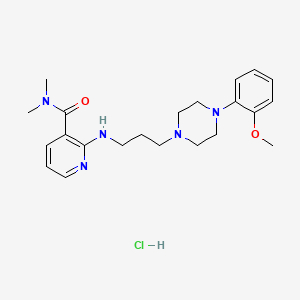
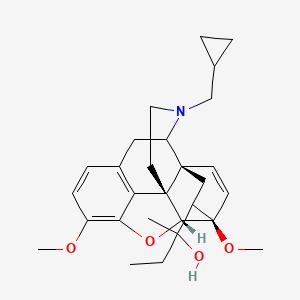
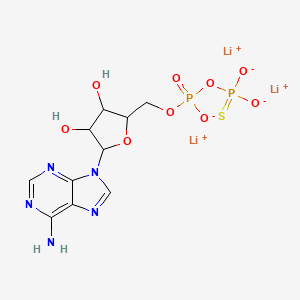
![7-(3-Benzenesulfonylamino-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid](/img/structure/B10782549.png)

![N-[2-(2-hydroxyethoxy)ethyl]icosa-5,8,11-triynamide](/img/structure/B10782555.png)
![1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-6,7-dihydropyrrolo[2,3-c]azepin-8-(1H,5H)-one](/img/structure/B10782561.png)
